molecular formula C10H6ClN3OS B1223400 5-(2-Chloroanilino)-3-hydroxyisothiazole-4-carbonitrile CAS No. 287196-71-8

5-(2-Chloroanilino)-3-hydroxyisothiazole-4-carbonitrile

Cat. No. B1223400
CAS RN: 287196-71-8
M. Wt: 251.69 g/mol
InChI Key: DDSXGKISGSWSIE-UHFFFAOYSA-N
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Description

The compound “5-(2-Chloroanilino)-3-hydroxyisothiazole-4-carbonitrile” is a complex organic molecule. It contains a 2-chloroanilino group, a hydroxyisothiazole group, and a carbonitrile group .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The 2-chloroanilino group would consist of a benzene ring with an amino group and a chlorine atom attached . The hydroxyisothiazole group would contain a five-membered ring with sulfur, nitrogen, and oxygen atoms . The carbonitrile group would consist of a carbon triple-bonded to a nitrogen .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The presence of multiple functional groups could allow for a variety of reactions to occur .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, 2-chloroaniline, a component of this compound, is a liquid at room temperature, has a boiling point of 207-209 °C, and is soluble in water .

Mechanism of Action

The mechanism of action of this compound is not clear without more context. It could potentially act in a variety of ways depending on its intended use .

properties

IUPAC Name

5-(2-chloroanilino)-3-oxo-1,2-thiazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClN3OS/c11-7-3-1-2-4-8(7)13-10-6(5-12)9(15)14-16-10/h1-4,13H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDSXGKISGSWSIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC2=C(C(=O)NS2)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90369411
Record name 5-(2-chloroanilino)-3-hydroxyisothiazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26727153
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-(2-Chloroanilino)-3-hydroxyisothiazole-4-carbonitrile

CAS RN

287196-71-8
Record name 5-(2-chloroanilino)-3-hydroxyisothiazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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